

Physicochemical Properties of Thiazolidine Carbohydrazides: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1,3-Thiazolidine-4-carbohydrazide

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For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activities of thiazolidine carbohydrazides. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological potential, including antimicrobial, anticancer, and antioxidant activities. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Physicochemical Properties

Thiazolidine carbohydrazides are characterized by a core structure featuring a saturated fivemembered ring containing sulfur and nitrogen atoms, with a carbohydrazide moiety attached. The physicochemical properties of these compounds can be significantly influenced by the nature and position of substituents on the thiazolidine ring and the carbohydrazide group.

General Characteristics

Thiazolidine carbohydrazides are typically crystalline solids with relatively high melting points, indicating a stable crystal lattice. Their solubility is largely dependent on the polarity of the substituents; however, they generally exhibit poor solubility in water and better solubility in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Spectroscopic Properties



Spectroscopic techniques are essential for the structural elucidation and characterization of thiazolidine carbohydrazides.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectra of thiazolidine carbohydrazides display characteristic signals. The protons of the thiazolidine ring typically appear as multiplets in the upfield region. The chemical shifts of the aromatic protons will depend on the substitution pattern.
 The N-H protons of the hydrazide moiety usually appear as a singlet in the downfield region.
- ¹³C NMR: The carbon NMR spectra provide information about the carbon skeleton. The carbonyl carbon of the carbohydrazide group and the carbons of the thiazolidine ring have characteristic chemical shifts.

Infrared (IR) Spectroscopy: The IR spectra of thiazolidine carbohydrazides show characteristic absorption bands corresponding to various functional groups. Key vibrational frequencies include:

- N-H stretching (hydrazide): 3100-3300 cm⁻¹
- C=O stretching (amide I): 1650-1680 cm⁻¹
- N-H bending (amide II): 1510-1550 cm⁻¹
- C-N stretching: 1400-1450 cm⁻¹
- C-S stretching: 600-800 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. The fragmentation pattern can provide valuable information about the structure of the molecule.

Quantitative Data Summary

The following tables summarize the physicochemical and biological data for a selection of thiazolidine carbohydrazide derivatives reported in the literature.

Table 1: Physicochemical Properties of Selected Thiazolidine Carbohydrazide Derivatives



Compound ID	Molecular Formula	Melting Point (°C)	Yield (%)	Reference
1	C19H13ClF3N3OS	263	99	[1]
2	C19H13ClF3N3OS	290	86	[1]
3	C20H16F3N3O2S	232	87	[1]
4	C19H14F3N3O2S	284	95	[1]

Table 2: Antimicrobial Activity of Selected Thiazolidine Derivatives

Compound ID	Test Organism	Minimum Inhibitory Concentration (MIC) (µg/mL)	Zone of Inhibition (mm)	Reference
50	E. coli	-	10	[2]
50	Ps. aeruginosa	-	12	[2]
50	C. albicans	-	16	[2]
TZD-based derivative	M. tuberculosis H37Ra	1	-	[3]

Table 3: Anticancer Activity of Selected Thiazolidine Derivatives



Compound ID	Cell Line	IC50 (μM)	Reference
28	HeLa	3.2 ± 0.5	[4]
28	MCF-7	2.1 ± 0.5	[4]
28	LNCaP	2.9 ± 0.3	[4]
28	A549	4.6 ± 0.8	[4]
5d	Leukemia SR	2.04	[5]
5d	NCI-H522 (Non-small cell lung)	1.36	[5]
5d	COLO 205 (Colon)	1.64	[5]
5d	SF-539 (CNS)	1.87	[5]
5d	SK-MEL-2 (Melanoma)	1.64	[5]
5d	OVCAR-3 (Ovarian)	1.87	[5]
5d	RXF 393 (Renal)	1.15	[5]
5d	PC-3 (Prostate)	1.90	[5]
5d	MDA-MB-468 (Breast)	1.11	[5]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiazolidine carbohydrazides, based on established protocols in the literature.

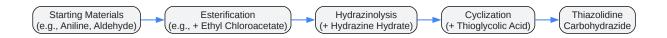
General Synthesis of Thiazolidine Carbohydrazides

A common route for the synthesis of thiazolidine carbohydrazides involves a multi-step process:

• Synthesis of Ester Precursor: The synthesis often begins with the reaction of an appropriate starting material, such as a substituted aniline, with an α-halo ester (e.g., ethyl chloroacetate) to form an ester intermediate.



- Formation of Hydrazide: The resulting ester is then treated with hydrazine hydrate, typically in an alcoholic solvent under reflux, to yield the corresponding carbohydrazide.
- Cyclization to Thiazolidine Ring: The carbohydrazide is then reacted with an appropriate
 aldehyde or ketone and a source of sulfur, such as thioglycolic acid, to form the thiazolidine
 ring. This cyclization is often carried out in a suitable solvent like DMF or toluene, sometimes
 with a catalyst.[6]



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General synthetic workflow for thiazolidine carbohydrazides.

Characterization Methods

- Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.
- Spectroscopy:
 - NMR: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz), using DMSO-d₆ or CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) are reported in parts per million (ppm).[7]
 - IR: IR spectra are recorded on an FT-IR spectrophotometer using KBr pellets.
 - Mass Spectrometry: Mass spectra are obtained using an electron impact (EI) or electrospray ionization (ESI) source.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is determined using the broth microdilution method.[8][9]



- Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 10⁵ CFU/mL).
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plates
 are incubated further to allow the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Antioxidant Activity (DPPH Radical Scavenging Assay)



The antioxidant potential of the compounds is often assessed by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[2]

- Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
- Reaction Mixture: Different concentrations of the test compounds are mixed with the DPPH solution.
- Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).
- Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.

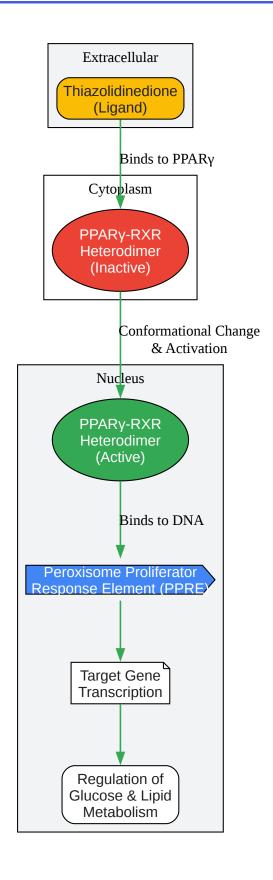
Mechanisms of Action and Signaling Pathways

The biological activities of thiazolidine carbohydrazides and related thiazolidinediones are attributed to their interaction with various cellular targets and signaling pathways.

Antidiabetic Activity: PPARy Agonism

Thiazolidinediones are well-known for their antidiabetic effects, which are primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma (PPARy).[11] PPARy is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism.





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PPARy signaling pathway activated by thiazolidinediones.

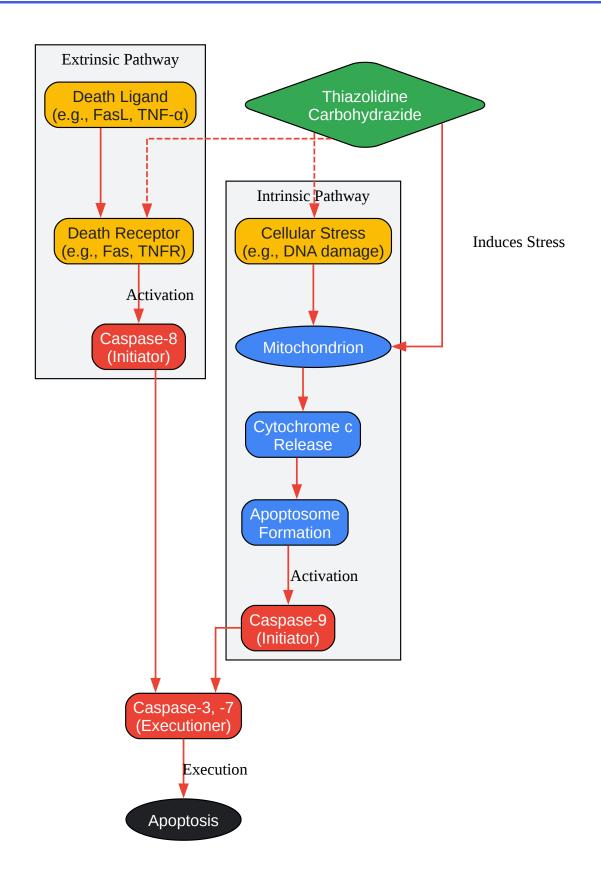


Upon binding of a thiazolidinedione ligand, PPARy undergoes a conformational change, leading to the recruitment of coactivator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to an improvement in insulin sensitivity and a reduction in blood glucose levels.[11]

Anticancer Activity: Induction of Apoptosis

Many thiazolidine derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[12] Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic process.





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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. article.sapub.org [article.sapub.org]
- 8. Broth Dilution Method for MIC Determination Microbe Online [microbeonline.com]
- 9. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 10. researchhub.com [researchhub.com]
- 11. Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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